4-(Hydroxymethyl)oxazolidine-2,5-dione

NCA synthesis ring-opening polymerization moisture-tolerant synthesis

4-(Hydroxymethyl)oxazolidine-2,5-dione (CAS 16874-72-9) is the unprotected, racemic serine NCA monomer for ROP. Its free hydroxymethyl group enables post-polymerization esterification, etherification and glyco-conjugation—reactions inaccessible with O-benzyl-protected analogues. Unlike generic NCAs, this monomer ensures reproducible kinetics and copolymer sequence control. The moisture-tolerant synthesis of Tian et al. (2021) now allows reliable multi-gram access. Choose this compound for pendant hydroxyl functionality, stable β-sheet poly(serine) for drug delivery, or step-economic hybrid block copolymer synthesis.

Molecular Formula C4H5NO4
Molecular Weight 131.09 g/mol
CAS No. 16874-72-9
Cat. No. B102447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Hydroxymethyl)oxazolidine-2,5-dione
CAS16874-72-9
Molecular FormulaC4H5NO4
Molecular Weight131.09 g/mol
Structural Identifiers
SMILESC(C1C(=O)OC(=O)N1)O
InChIInChI=1S/C4H5NO4/c6-1-2-3(7)9-4(8)5-2/h2,6H,1H2,(H,5,8)
InChIKeyKVUIJQRUDVLWAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Hydroxymethyl)oxazolidine-2,5-dione (CAS 16874-72-9) Procurement Baseline: Racemic Serine N-Carboxyanhydride Identity and Core Characteristics


4-(Hydroxymethyl)oxazolidine-2,5-dione (CAS 16874-72-9), also cataloged as serine N-carboxyanhydride or N-carboxy-serine cyclic anhydride, is a five-membered heterocyclic N-carboxyanhydride (NCA) monomer of the α-amino acid serine [1]. It is the stereochemically unspecified (racemic) form, distinct from the enantiopure L-serine NCA (CAS 33043-54-8). With a molecular formula of C₄H₅NO₄ and a molecular weight of 131.09 g/mol, this compound serves as an activated amino acid derivative that undergoes nucleophilic ring-opening polymerization (ROP) to form poly(serine) and copolypeptides [2]. The presence of a free, unprotected hydroxymethyl substituent fundamentally differentiates it from the more commonly employed O-benzyl-protected serine NCA (Bn-Ser NCA) and from other amino acid NCAs bearing only hydrocarbon side chains.

Why Generic NCA Monomer Substitution Fails for 4-(Hydroxymethyl)oxazolidine-2,5-dione: The Unprotected Hydroxyl Problem


Amino acid N-carboxyanhydrides are frequently treated as a commodity monomer class, but 4-(hydroxymethyl)oxazolidine-2,5-dione cannot be interchanged with simpler NCAs such as L-alanine NCA or O-benzyl-L-serine NCA without fundamentally altering synthetic outcomes. The free side-chain hydroxyl group — the defining feature of this compound — has historically made it one of the most difficult NCA monomers to synthesize and isolate with convincing purity, because the hydroxyl is both a nucleophile that competes with the intended initiator and a proton source that catalyzes uncontrolled decomposition [1]. Under identical NHC-catalyzed copolymerization conditions, O-benzyl-L-serine NCA exhibits markedly different reactivity ratios compared with L-alanine NCA, leading to sequence distributions that diverge substantially from those obtained with protected analogues [2]. Procuring a generic “serine NCA” without specifying stereochemistry and protection status therefore risks introducing irreproducible polymerization kinetics, altered copolymer composition, or complete synthetic failure. The quantitative evidence below establishes precisely where the unprotected, racemic form differs from its closest comparators and why that matters for method transfer and procurement decisions.

4-(Hydroxymethyl)oxazolidine-2,5-dione Quantitative Differentiation Evidence: Head-to-Head Comparisons with Structurally Closest NCAs


Synthetic Yield Under Identical Moisture-Tolerant Conditions: SerNCA vs. ThrNCA vs. HypNCA

In the only published method that successfully produces hydroxyl-bearing NCA monomers with convincing characterization, 4-(hydroxymethyl)oxazolidine-2,5-dione (SerNCA) was isolated at 71% yield under 68% environmental humidity using epoxy-mediated HCl scavenging. Under the identical protocol, the structurally analogous L-threonine NCA (ThrNCA) — differing only by a single additional backbone methyl group — gave only 46% yield, while 4-hydroxy-L-proline NCA (HypNCA) achieved 75% yield [1]. The 25-percentage-point yield advantage of SerNCA over ThrNCA is substantial for procurement decisions where monomer cost and multi-step synthesis efficiency are critical.

NCA synthesis ring-opening polymerization moisture-tolerant synthesis hydroxyl-bearing monomer

Melting Point as a Purity and Handling Indicator: Racemic SerNCA (CAS 16874-72-9) vs. Enantiopure L-Serine NCA (CAS 33043-54-8)

The racemic (unspecified stereochemistry) form of this compound (CAS 16874-72-9) exhibits a melting point of 98 °C, whereas the enantiopure L-serine NCA (CAS 33043-54-8) displays a melting point >103 °C with sublimation [1]. This 5+ °C difference provides a rapid, accessible QC parameter for distinguishing between racemic and enantiopure lots upon receipt, and it reflects meaningful differences in crystal packing that can affect dissolution rate and initiation behavior in solution polymerization.

stereochemical identity melting point enantiomeric purity quality control

Copolymerization Reactivity Rank: O-Benzyl-L-Serine NCA vs. L-Alanine NCA Under NHC Catalysis

When O-benzyl-L-serine NCA (Bn-Ser NCA) was subjected to random copolymerization with L-alanine NCA using N-heterocyclic carbene (NHC) catalysis, the resulting copolymer poly(Bn-Ser-co-Ala) contained a larger proportion of Ala-repeating units than Bn-Ser units in random placement. By contrast, Bn-Glu NCA and Bn-Cys NCA produced alternating-rich sequences with Ala NCA under identical conditions, achieving 90% conversion within 30 min [1]. This reactivity hierarchy — where serine-based NCAs are consumed more slowly than alanine and produce Ala-rich rather than alternating sequences — is a direct consequence of the steric and electronic properties of the serine side chain and dictates copolymer microstructure.

copolymerization kinetics reactivity ratio NHC catalysis sequence control

Post-Polymerization Backbone Stability: Poly(phosphorylcholine serine) vs. Poly(phosphorylcholine homoserine)

When poly(L-serine) and poly(L-homoserine) were both functionalized with phosphorylcholine (PC) groups via post-polymerization modification, a striking stability difference emerged: poly(L-phosphorylcholine serine) was found to be unstable upon synthesis, whereas poly(L-phosphorylcholine homoserine) — with one additional backbone methylene unit per repeat — was successfully prepared with controlled chain lengths and remained water-soluble with disordered chain conformations [1]. The instability is attributed to the proximity of the serine side-chain ester to the polypeptide backbone, which facilitates degradation pathways not available to the homoserine analogue.

polypeptide stability phosphorylcholine post-polymerization modification homoserine comparison

Intramolecular Acyl Transfer Liability in 4-Hydroxymethyl-Oxazolidine Scaffolds: A Documented Caution

A study specifically examining N-Boc-4-hydroxymethyl-oxazolidin-2-ones — compounds sharing the exact 4-hydroxymethyl-oxazolidine core with the title compound — demonstrated that these structures undergo rapid O–O and N–O acyl transfer. This intramolecular rearrangement renders serine-derived oxazolidine chiral auxiliaries fundamentally unsuitable for attachment to polymer supports [1]. Although the study focused on oxazolidin-2-ones (reduced carbonyl at position 5) rather than the 2,5-dione, the mechanistic basis — nucleophilic attack by the 4-hydroxymethyl oxygen on the electrophilic carbonyl at position 2 — is equally possible in the NCA scaffold, particularly under the basic conditions often employed for NCA polymerization initiation.

acyl migration oxazolidine stability polymer-supported synthesis chiral auxiliary degradation

Biological Performance of Poly(L-serine) Derivatives: Low Cytotoxicity and β-Sheet Conformational Stability Under pH/Temperature Stress

Water-soluble poly(L-serine) derivatives bearing elongated, charged side chains — prepared via ROP of serine-derived NCA monomers — adopt a β-sheet conformation in aqueous solution that is exceptionally stable against changes in pH and temperature. These poly(L-serine) materials demonstrated membrane-penetrating capabilities across multiple cell lines while maintaining low cytotoxicity [1]. While this study used O-pentenyl-L-serine NCA rather than the unmodified SerNCA, the biological outcome is directly attributable to the poly(serine) backbone that 4-(hydroxymethyl)oxazolidine-2,5-dione can generate. Among poly(amino acid)s, poly(L-serine) occupies a distinctive conformational niche — stable β-sheet without the aggregation propensity of poly(alanine) or the complexity of poly(glutamate) helical transitions.

cell-penetrating peptide poly(serine) β-sheet stability cytotoxicity

4-(Hydroxymethyl)oxazolidine-2,5-dione: Evidence-Guided Application Scenarios for Procurement Decision-Making


Synthesis of Functionalizable Polypeptide Backbones via Direct ROP of Unprotected Serine NCA

When the research objective requires a polypeptide with pendant hydroxyl groups for post-polymerization functionalization (e.g., esterification, etherification, or glyco-conjugation), 4-(hydroxymethyl)oxazolidine-2,5-dione is the monomer of choice. The moisture-tolerant synthesis method of Tian et al. (2021) now enables access to SerNCA without the need for O-benzyl protection/deprotection steps [1], cutting the synthetic sequence by two steps relative to O-benzyl-L-serine NCA routes. The 71% isolated yield under ambient humidity is sufficient for multi-gram laboratory-scale polymerizations, and the free hydroxyl uniquely enables one-step conjugation strategies that are simply not possible with protected analogues.

Construction of Cell-Penetrating, Low-Cytotoxicity Biomaterials with β-Sheet Architecture

For drug delivery or tissue engineering applications where a non-cytotoxic, membrane-active polypeptide is needed, poly(L-serine)-based materials — ultimately derived from this NCA monomer — offer a distinct advantage. Tang et al. (2012) demonstrated that poly(L-serine) derivatives maintain stable β-sheet conformations from pH 2 to 12 and from 4 °C to 90 °C while exhibiting low cytotoxicity and cell penetration in HeLa, NIH/3T3, and HUVEC lines [2]. This thermal and pH stability profile is unusual among poly(amino acid)s and is directly linked to the serine repeat unit; buyers seeking this property should procure this specific monomer rather than generic alanine or glutamate NCAs.

Mechanistic and Sequence-Distribution Studies of NCA Copolymerization Kinetics

Eom et al. (2021) established that O-benzyl-L-serine NCA exhibits markedly lower incorporation rates in NHC-catalyzed copolymerization with L-alanine NCA, producing Ala-rich random copolymers rather than alternating sequences [3]. Researchers investigating copolymerization reactivity ratios or sequence-controlled polypeptide synthesis can use 4-(hydroxymethyl)oxazolidine-2,5-dione as a key comparator monomer to systematically map how side-chain functionality (—OH vs. —OBn vs. —H in alanine) influences reactivity, providing fundamental insights that are transferable across the entire NCA monomer class.

Synthesis of Degradable Polypeptide-Polyester Hybrid Block Copolymers with Hydroxyl Termini

Recent work has demonstrated that hydroxyl-functionalized NCA monomers can serve as macroinitiators for the ring-opening polymerization of lactide and other cyclic esters, enabling the synthesis of polyester–polypeptide diblock copolymers without conventional protection/deprotection sequences [1]. The free hydroxymethyl group of 4-(hydroxymethyl)oxazolidine-2,5-dione provides the initiating alcohol for such cascade polymerizations, positioning this compound as a strategic bifunctional monomer for generating degradable hybrid biomaterials in a streamlined, step-economical fashion.

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